molecular formula C22H26INO3 B2947521 Ethyl 2-ethyl-4-(2-iodophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 292852-38-1

Ethyl 2-ethyl-4-(2-iodophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B2947521
CAS No.: 292852-38-1
M. Wt: 479.358
InChI Key: JAIBHDUVUROWQH-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-4-(2-iodophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C22H26INO3 and its molecular weight is 479.358. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-ethyl-4-(2-iodophenyl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26INO3/c1-5-15-20(21(26)27-6-2)18(13-9-7-8-10-14(13)23)19-16(24-15)11-22(3,4)12-17(19)25/h7-10,18,24H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIBHDUVUROWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3I)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-ethyl-4-(2-iodophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 330996-75-3) is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula : C22H26INO3
Molecular Weight : 479.35 g/mol
CAS Number : 330996-75-3

Structural Characteristics

The structure of the compound features a hexahydroquinoline core with various substituents that may influence its biological activity. The presence of the iodine atom and the ethyl groups are critical for its pharmacological properties.

Research indicates that quinoline derivatives, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Quinoline derivatives have been evaluated for their antibacterial and antifungal properties. Studies suggest that modifications in the quinoline structure can enhance activity against various pathogens .
  • Anti-inflammatory Effects : Certain derivatives have shown promise in inhibiting nitric oxide production and cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory responses .
  • Anticancer Potential : The compound has been implicated in cytotoxicity against cancer cell lines. For instance, structure-activity relationship (SAR) studies indicate that specific substituents can enhance the cytotoxic effects against breast cancer cells .

Antitumor Activity

A study on related quinoline derivatives demonstrated significant antitumor activity in vitro against various cancer cell lines. Compounds were tested for their ability to inhibit cell proliferation and induce apoptosis. The results indicated a correlation between structural features and biological efficacy .

In Vivo Toxicity Studies

In vivo studies using zebrafish embryos revealed that some quinoline derivatives exhibit cytotoxicity at certain concentrations. This model is valuable for assessing developmental toxicity and potential side effects of new compounds .

Summary of Findings

Study FocusFindings
AntimicrobialEffective against specific bacterial strains; structure-dependent
Anti-inflammatoryInhibition of NO production and COX enzymes; potential therapeutic use
AnticancerCytotoxic effects on MCF-7 breast cancer cells; structure-related efficacy

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